4-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide
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Overview
Description
4-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyrroloquinoline core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrroloquinoline Core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an aniline derivative, under acidic conditions.
Introduction of the Fluoro Group: The fluorination step can be carried out using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Amidation: The final step involves the formation of the benzamide moiety through a coupling reaction between the pyrroloquinoline derivative and a benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction can be used to reduce nitro groups to amines or carbonyl groups to alcohols. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction can replace one functional group with another. For example, halogenation can be achieved using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NBS in the presence of light or heat.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their function. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
4-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide: Similar structure but with a chloro group instead of a fluoro group.
Uniqueness
4-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide is unique due to the presence of the fluoro group, which can enhance its biological activity and stability. The methoxy group also contributes to its unique properties by affecting its solubility and reactivity.
Properties
Molecular Formula |
C19H16FN3O2 |
---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
4-fluoro-N-(7-methoxy-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide |
InChI |
InChI=1S/C19H16FN3O2/c1-25-16-7-4-13-10-14-8-9-23(18(14)21-17(13)11-16)22-19(24)12-2-5-15(20)6-3-12/h2-7,10-11H,8-9H2,1H3,(H,22,24) |
InChI Key |
JOLGFJCOSKRJRU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC3=C(CCN3NC(=O)C4=CC=C(C=C4)F)C=C2C=C1 |
Origin of Product |
United States |
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